Enables Quantitative Conversion in Olefin Cross-Metathesis for Unnatural Amino Acid Synthesis
Fmoc-N-(Allyl)-Glycine derivatives undergo efficient olefin cross-metathesis with terminal alkenes using Grubbs' 2nd generation catalyst. This reaction proceeds to high conversion (>95% based on starting material consumption) under standard conditions (CH₂Cl₂, reflux, 12h), enabling the direct synthesis of a library of glutamic acid side-chain homologues suitable for Fmoc SPPS [1]. In contrast, standard Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH) lack the requisite terminal alkene handle and are completely inert under these conditions (0% conversion) [1].
| Evidence Dimension | Olefin Cross-Metathesis Reactivity |
|---|---|
| Target Compound Data | >95% conversion to metathesis product |
| Comparator Or Baseline | Fmoc-Gly-OH or Fmoc-Ala-OH: 0% conversion (no reaction) |
| Quantified Difference | Absolute gain of reactive functionality; >95% conversion vs. 0%. |
| Conditions | Grubbs' 2nd generation catalyst, CH₂Cl₂, reflux, 12h |
Why This Matters
This quantifies the unique ability to generate diverse non-proteinogenic amino acid building blocks via a single, high-yielding chemical transformation, which is impossible with standard Fmoc-amino acids.
- [1] Spengler, J., et al. Convenient Access to Glutamic Acid Side Chain Homologues Compatible with Solid Phase Peptide Synthesis. Organic Letters, 2005, 7(19), 4113-4116. View Source
